1-(2-Methoxy-4-nitrophenyl)ethanone
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Overview
Description
1-(2-Methoxy-4-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, along with an ethanone moiety. This compound is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-4-nitrobenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Methoxy-4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of amino derivatives.
Scientific Research Applications
1-(2-Methoxy-4-nitrophenyl)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
1-(2-Methoxy-4-nitrophenyl)ethanone can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)ethanone: This compound lacks the methoxy group, which may result in different reactivity and applications.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: The presence of a hydroxy group instead of a nitro group can significantly alter the compound’s chemical properties and biological activity.
Properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(11)8-4-3-7(10(12)13)5-9(8)14-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBOJZSASSWCHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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